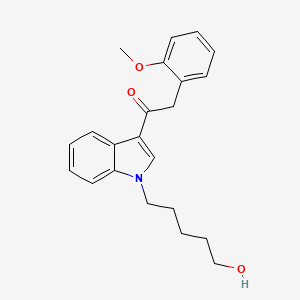
(S)-Metoprolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Metoprolol-d7 is a deuterated form of the beta-blocker metoprolol, specifically the (S)-enantiomer. Deuterium is a stable isotope of hydrogen, and its incorporation into metoprolol enhances the compound’s metabolic stability. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as its interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Metoprolol-d7 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of metoprolol can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and ensure the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites, often involving cytochrome P450 enzymes.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Hydroxylated and carboxylated metabolites.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-Metoprolol-d7 is widely used in scientific research due to its enhanced stability and isotopic labeling. Applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of metoprolol in biological systems.
Pharmacodynamic Studies: Helps in understanding the drug’s interaction with beta-adrenergic receptors and its effects on cardiovascular function.
Drug Development: Serves as a reference compound in the development of new beta-blockers and related drugs.
Isotope Effects: Studies the impact of deuterium incorporation on the drug’s pharmacological properties.
Mécanisme D'action
(S)-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Reduced Heart Rate: Decreases the heart rate by inhibiting the action of catecholamines.
Lowered Blood Pressure: Reduces cardiac output and peripheral resistance, leading to lower blood pressure.
Decreased Myocardial Oxygen Demand: Reduces the oxygen demand of the heart, which is beneficial in conditions like angina pectoris.
Molecular Targets and Pathways:
Beta-1 Adrenergic Receptors: Primary target for the compound’s action.
Signal Transduction Pathways: Involves the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels.
Comparaison Avec Des Composés Similaires
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-1 selective beta-blocker.
Bisoprolol: A beta-blocker with similar pharmacological properties.
Uniqueness:
Metabolic Stability: The incorporation of deuterium in (S)-Metoprolol-d7 enhances its metabolic stability compared to non-deuterated metoprolol.
Isotopic Labeling: Provides a unique tool for tracing and studying the pharmacokinetics and pharmacodynamics of beta-blockers.
Propriétés
Numéro CAS |
1292906-91-2 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
274.412 |
Nom IUPAC |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |
Clé InChI |
IUBSYMUCCVWXPE-BDVYYODNSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Synonymes |
(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(-)-Metoprolol-d7; (S)-(-)-Metoprolol-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)







